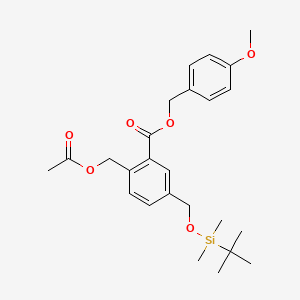
4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate is a complex organic compound that features a combination of functional groups, including methoxybenzyl, acetoxymethyl, and tert-butyldimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate typically involves multiple steps, starting from readily available starting materials. The process may include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Esterification: The esterification of the benzoic acid derivative with 4-methoxybenzyl alcohol is carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of deprotected or differently protected derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules for research purposes.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of active intermediates that can interact with biological molecules. The tert-butyldimethylsilyl group provides stability and protection, while the acetoxymethyl group can be hydrolyzed to release active species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzyl methyl ether: Similar in structure but lacks the acetoxymethyl and tert-butyldimethylsilyl groups.
4-Methoxybenzyl acetate: Contains the methoxybenzyl group but differs in the ester functionality.
4-Methoxybenzylamine: Features the methoxybenzyl group but has an amine functionality instead of ester groups.
Uniqueness
4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate is unique due to the combination of its functional groups, which provide a balance of stability, reactivity, and versatility in synthetic applications. The presence of the tert-butyldimethylsilyl group offers protection during synthesis, while the acetoxymethyl group allows for controlled release of active species.
Eigenschaften
Molekularformel |
C25H34O6Si |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl 2-(acetyloxymethyl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]benzoate |
InChI |
InChI=1S/C25H34O6Si/c1-18(26)29-17-21-11-8-20(16-31-32(6,7)25(2,3)4)14-23(21)24(27)30-15-19-9-12-22(28-5)13-10-19/h8-14H,15-17H2,1-7H3 |
InChI-Schlüssel |
KGJPAHJQROYGOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=C(C=C(C=C1)CO[Si](C)(C)C(C)(C)C)C(=O)OCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















